2-Fluoro-4-(2-formylphenyl)phenol
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Overview
Description
2-Fluoro-4-(2-formylphenyl)phenol is an organic compound with the molecular formula C13H9FO2 It is a derivative of phenol, where the phenol ring is substituted with a fluorine atom and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(2-formylphenyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild and green conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed processes, such as Suzuki–Miyaura coupling, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(2-formylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2-Fluoro-4-(2-formylphenyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2-formylphenyl)phenol involves its interaction with molecular targets and pathways within biological systems. For example, it has been shown to inhibit the activity of certain enzymes, such as leucyl-tRNA synthetase, which is crucial for protein synthesis in microorganisms . This inhibition leads to the antimicrobial effects observed in studies.
Comparison with Similar Compounds
2-Fluoro-4-(2-formylphenyl)phenol can be compared with other similar compounds, such as:
2-Fluorophenol: A simpler compound with a single fluorine substitution on the phenol ring.
4-Fluorophenol: Another fluorinated phenol with the fluorine atom in a different position on the ring.
2-Formylphenylboronic Acid: A compound with a formyl group and boronic acid functionality, used in similar applications.
The uniqueness of this compound lies in its combination of fluorine and formyl substitutions, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-fluoro-4-hydroxyphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-7-9(5-6-13(12)16)11-4-2-1-3-10(11)8-15/h1-8,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YONYYWSTSGNZNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684109 |
Source
|
Record name | 3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261988-07-1 |
Source
|
Record name | 3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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